

Spectroscopic Profile of Boc-4-Hydroxy-L-pyrrolidine Lactone: A Technical Guide

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Compound of Interest

Compound Name: *Boc-4-Hydroxy-L-Pyrrolidine Lactone*
Cat. No.: *B111184*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Boc-4-Hydroxy-L-pyrrolidine Lactone**, a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound verification and quality control.

Spectroscopic Data Summary

The empirical and spectroscopic data for **Boc-4-Hydroxy-L-pyrrolidine Lactone**, systematically named (1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, are summarized in the tables below. This data is crucial for the structural elucidation and confirmation of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 300 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.95	s	-	1H	H-4
4.56	s	-	1H	H-1
3.75	d	10.8	1H	H-5a
3.48	d	10.8	1H	H-5b
2.22	dd	13.5, 7.8	1H	H-6a
2.05	d	13.5	1H	H-6b
1.47	s	-	9H	C(CH ₃) ₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 75 MHz

Chemical Shift (δ) ppm	Assignment
177.0	C=O (lactone)
158.9	C=O (Boc)
81.0	C(CH ₃) ₃
78.1	C-4
64.8	C-1
49.5	C-5
38.9	C-6
28.3	C(CH ₃) ₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2978	Medium	C-H stretch (aliphatic)
1785	Strong	C=O stretch (lactone)
1708	Strong	C=O stretch (carbamate)
1370	Strong	C-N stretch
1154	Strong	C-O stretch

Mass Spectrometry (MS) Data

A definitive mass spectrum for **Boc-4-Hydroxy-L-pyrrolidine Lactone** is not readily available in the public domain. However, based on the analysis of similar N-Boc protected compounds, the following fragmentation pattern under Electrospray Ionization (ESI) is anticipated:

- Molecular Ion ([M+H]⁺): The protonated molecular ion is expected at m/z 214.11. Due to the lability of the Boc group, this peak may be of low abundance or absent.
- Primary Fragmentation: The most significant fragmentation pathway is the loss of the tert-butoxycarbonyl group or its components.
 - Loss of isobutylene: A prominent peak is expected at m/z 158 ([M+H - C₄H₈]⁺) resulting from the neutral loss of isobutylene (56 Da).
 - Loss of the entire Boc group: A fragment corresponding to the loss of the entire Boc group (100 Da) may be observed at m/z 114.
 - Formation of the tert-butyl cation: A characteristic peak for the tert-butyl cation ([C₄H₉]⁺) is expected at m/z 57.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of **Boc-4-Hydroxy-L-pyrrolidine Lactone** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 300 MHz spectrometer.
- ^1H NMR Acquisition:
 - A standard proton spectrum was acquired with a sufficient number of scans to ensure a good signal-to-noise ratio.
 - The spectral width was set to encompass all expected proton resonances.
 - The relaxation delay was set to 1-2 seconds.
- ^{13}C NMR Acquisition:
 - A proton-decoupled carbon spectrum was acquired.
 - A larger number of scans were necessary to obtain adequate signal intensity.
 - The spectral width was set to cover the full range of carbon chemical shifts (0-200 ppm).
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the sample was prepared by dissolving a small amount of **Boc-4-Hydroxy-L-pyrrolidine Lactone** in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared.
- Instrumentation: An FTIR spectrometer was used to record the spectrum.
- Data Acquisition:
 - A background spectrum of the clean salt plate or KBr pellet was recorded.

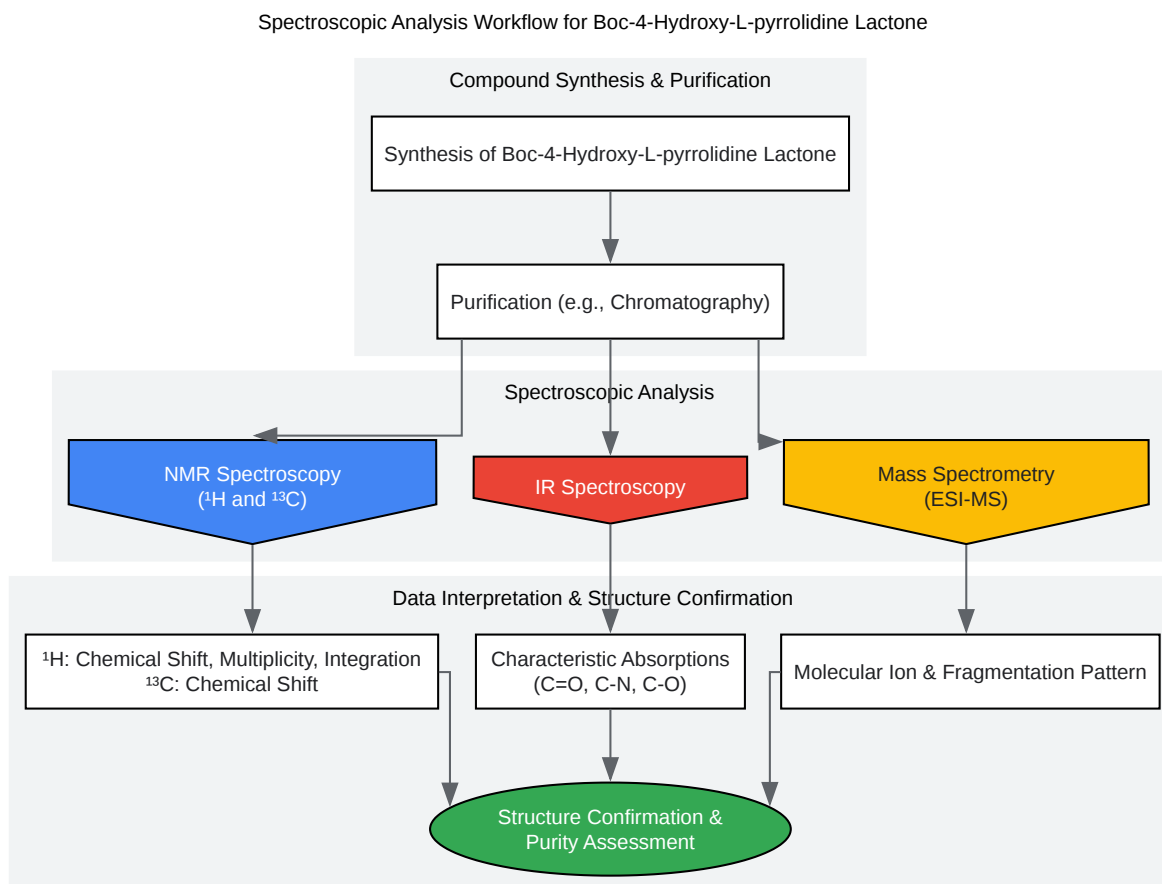
- The sample was then placed in the beam path, and the sample spectrum was acquired.
- The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.
- The data was collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is typically used for this type of analysis.
- Data Acquisition:
 - The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system.
 - The mass spectrometer was operated in positive ion mode.
 - The data was acquired over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).
 - Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature were optimized to achieve good signal intensity and fragmentation.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of **Boc-4-Hydroxy-L-pyrrolidine Lactone** is depicted in the following diagram. This workflow ensures a systematic approach to structure confirmation and purity assessment.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Boc-4-Hydroxy-L-pyrrolidine Lactone**.

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